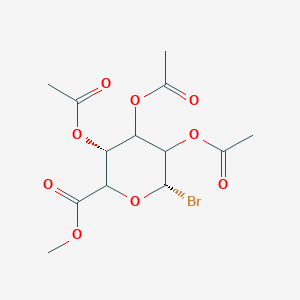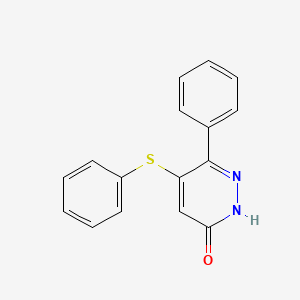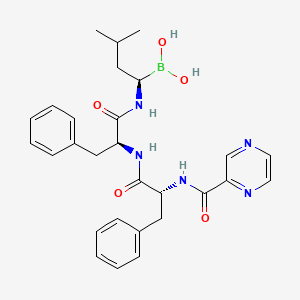
D-Phenylalanine-bortezomib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Phenylalanine-bortezomib: is a compound that combines D-phenylalanine, an amino acid, with bortezomib, a proteasome inhibitor. Bortezomib is widely known for its use in the treatment of multiple myeloma and mantle cell lymphoma. The combination of D-phenylalanine with bortezomib aims to enhance the therapeutic efficacy and specificity of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-phenylalanine-bortezomib involves several steps. One common method includes the protection of the amino group of D-phenylalanine, followed by coupling with a boronic acid derivative. The final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route to enhance yield and purity. This includes using high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: D-phenylalanine-bortezomib undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epimeric products where boron is replaced by a hydroxyl group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Substitution reactions can occur at the boronic acid moiety, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include epimeric derivatives and substituted analogs, which can have different biological activities .
Applications De Recherche Scientifique
Chemistry: In chemistry, D-phenylalanine-bortezomib is used as a model compound to study the reactivity of boronic acid derivatives and their interactions with amino acids .
Biology: In biological research, the compound is used to investigate the role of proteasome inhibitors in cellular processes, including protein degradation and apoptosis .
Medicine: Medically, this compound is primarily used in the treatment of multiple myeloma and mantle cell lymphoma. It has shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .
Industry: In the pharmaceutical industry, the compound is used in the development of new proteasome inhibitors and as a reference standard for quality control .
Mécanisme D'action
D-phenylalanine-bortezomib exerts its effects by inhibiting the 26S proteasome, a protein complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of misfolded and dysfunctional proteins, inducing cell cycle arrest and apoptosis in cancer cells . The molecular targets include the β5 subunit of the proteasome, and the pathways involved are primarily related to protein degradation and apoptosis .
Comparaison Avec Des Composés Similaires
Ixazomib: Another proteasome inhibitor used in the treatment of multiple myeloma.
Carfilzomib: A second-generation proteasome inhibitor with a different chemical structure.
Uniqueness: D-phenylalanine-bortezomib is unique due to its combination of D-phenylalanine and bortezomib, which enhances its specificity and efficacy in targeting cancer cells. Unlike other proteasome inhibitors, it offers a distinct mechanism of action and improved pharmacokinetic properties .
Propriétés
Formule moléculaire |
C28H34BN5O5 |
|---|---|
Poids moléculaire |
531.4 g/mol |
Nom IUPAC |
[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]propanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C28H34BN5O5/c1-19(2)15-25(29(38)39)34-27(36)23(17-21-11-7-4-8-12-21)32-26(35)22(16-20-9-5-3-6-10-20)33-28(37)24-18-30-13-14-31-24/h3-14,18-19,22-23,25,38-39H,15-17H2,1-2H3,(H,32,35)(H,33,37)(H,34,36)/t22-,23+,25+/m1/s1 |
Clé InChI |
WXSBJLWLFBBGKF-CUYJMHBOSA-N |
SMILES isomérique |
B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)(O)O |
SMILES canonique |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


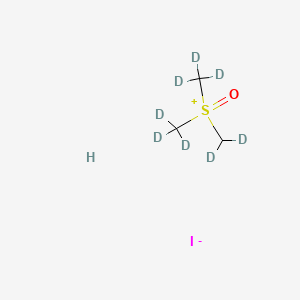
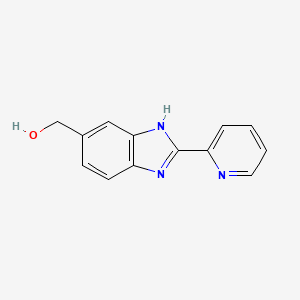
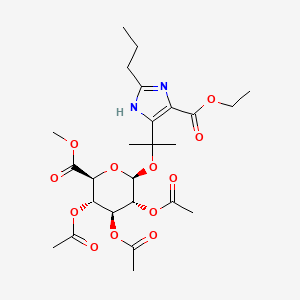
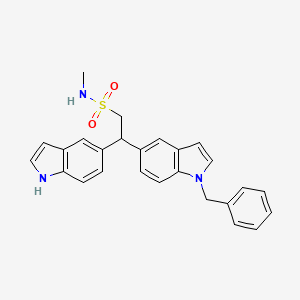
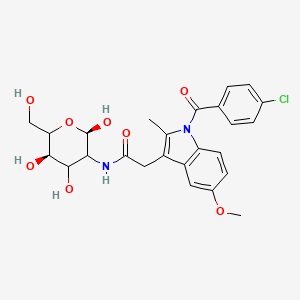
![2-[(2E,5E)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13855362.png)
![2-[(2-Amino-3-methylbutanoyl)amino]butanedioic acid](/img/structure/B13855365.png)
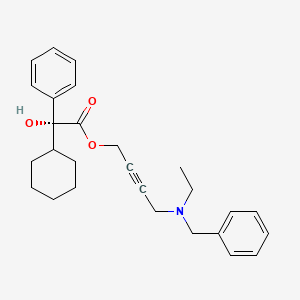
![tert-butyl N-[2-[5-(1-hydroxy-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13855381.png)
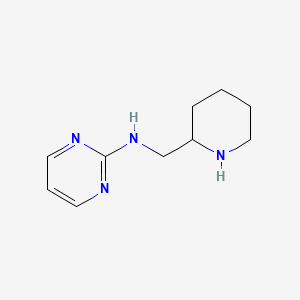

![4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene](/img/structure/B13855406.png)
